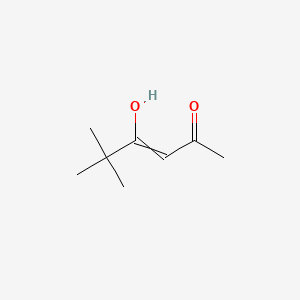

4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-

CAS No.: 59892-35-2

Cat. No.: VC16779697

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59892-35-2 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 4-hydroxy-5,5-dimethylhex-3-en-2-one |

| Standard InChI | InChI=1S/C8H14O2/c1-6(9)5-7(10)8(2,3)4/h5,10H,1-4H3 |

| Standard InChI Key | ADKXSDNPFKCVRC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C=C(C(C)(C)C)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic name 5-hydroxy-2,2-dimethyl-4-hexen-3-one reflects its structure:

-

A six-carbon chain (hex-) with a ketone (-one) at position three.

-

A double bond (-en-) between positions four and five.

-

Hydroxyl (-ol) and dimethyl (-dimethyl) groups at positions five and two, respectively.

Synonyms include 2,2-dimethyl-5-hydroxy-4-hexen-3-one and 5-hydroxy-2,2-dimethylhex-4-en-3-one.

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 142.20 g/mol (calculated from atomic masses).

Structural Comparison to Related Compounds

Compared to 4-hexen-3-one (), the addition of a hydroxyl group and two methyl groups increases molecular weight by 44.06 g/mol and introduces steric hindrance and hydrogen-bonding capacity . The dimethyl groups at C2 likely reduce conformational flexibility, while the hydroxyl group at C5 enhances polarity.

Synthesis and Production Pathways

Catalytic Dehydration of Hydroxy-Ketones

A patent (CN103030541A) describes the dehydration of 4-hydroxy-3-hexanone to 4-hexen-3-one using or catalysts at 200–450°C . For 5-hydroxy-2,2-dimethyl-4-hexen-3-one, a similar approach could involve dehydrating a precursor like 5-hydroxy-2,2-dimethyl-3-hexanone. Key parameters would include:

-

Catalyst composition: Acidic supports (e.g., sulfated zirconia) to facilitate protonation and elimination.

-

Temperature: Optimized between 250–380°C to balance reaction rate and byproduct formation .

Byproduct Formation and Selectivity

Dehydration of branched hydroxy-ketones often yields multiple isomers. For example, 4-hydroxy-3-hexanone dehydration produces 4-hexen-3-one (major) alongside 2-methyl-1-penten-3-one and cyclopropyl ethyl ketone . In the case of 5-hydroxy-2,2-dimethyl-4-hexen-3-one, steric effects from the dimethyl groups may suppress cyclization, favoring the desired unsaturated ketone.

Physicochemical Properties

Predicted Physical Constants

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at ~1700 cm (C=O stretch), ~1650 cm (C=C stretch), and ~3300 cm (O-H stretch).

-

NMR:

-

: δ 1.2 ppm (s, 6H, -C(CH)), δ 5.5–5.7 ppm (m, 2H, CH=CH), δ 2.5 ppm (s, 2H, COCH), δ 1.8 ppm (s, 1H, -OH).

-

: δ 210 ppm (C=O), δ 125–130 ppm (C=C), δ 70 ppm (C-OH).

-

Applications and Industrial Relevance

Flavor and Fragrance Industry

The α,β-unsaturated ketone moiety is associated with fruity and floral notes. For example, 4-hexen-3-one contributes to the aroma of raspberries . The hydroxyl group in 5-hydroxy-2,2-dimethyl-4-hexen-3-one may enhance water solubility, making it suitable for aqueous flavor formulations.

Pharmaceutical Intermediates

Hydroxy-ketones serve as precursors for heterocyclic compounds. The hydroxyl and ketone groups in this molecule could facilitate cyclization reactions to form pyran or furan derivatives, which are common in bioactive molecules .

Polymer Chemistry

The conjugated double bond and ketone group may participate in Diels-Alder reactions or radical polymerization. For instance, similar compounds are used to synthesize cross-linked polymers with tunable thermal stability .

Future Research Directions

-

Synthetic Optimization: Screen catalysts (e.g., zeolites, mesoporous silica) to improve yield and selectivity.

-

Bioactivity Profiling: Evaluate antimicrobial or antioxidant potential given the reactive enone system.

-

Thermodynamic Studies: Measure vapor-liquid equilibria and phase behavior for industrial process design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume